molecular formula C12H18N2NaO3S B1663047 Tolbutamide sodium CAS No. 473-41-6

Tolbutamide sodium

货号: B1663047
CAS 编号: 473-41-6
分子量: 293.34 g/mol
InChI 键: PJBDAJOVTMHXOQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

甲苯磺丁脲钠,无菌,是一种磺酰脲类化合物,主要用作口服降血糖药该化合物通过刺激胰腺β细胞释放胰岛素来发挥作用,从而降低血糖水平 .

准备方法

合成路线和反应条件: 甲苯磺丁脲钠是通过一系列化学反应合成的。主要的合成路线包括对甲苯磺酰氯与丁胺反应生成N-丁基-对甲苯磺酰胺。然后将该中间体与光气反应生成N-丁基-N'-对甲苯磺酰脲,即活性成分甲苯磺丁脲。 最后一步是将甲苯磺丁脲转化为其钠盐形式,方法是与氢氧化钠反应 .

工业生产方法: 在工业环境中,甲苯磺丁脲钠的生产涉及在受控条件下进行大规模化学合成。 该过程包括使用高纯度试剂和溶剂、精确控制温度以及严格的质量保证方案,以确保最终产品的无菌性和纯度 .

化学反应分析

反应类型: 甲苯磺丁脲钠会经历几种类型的化学反应,包括氧化反应、还原反应和取代反应。

常见试剂和条件:

形成的主要产物: 这些反应形成的主要产物包括羧酸、醇以及甲苯磺丁脲钠的各种取代衍生物 .

科学研究应用

甲苯磺丁脲钠在科学研究中具有广泛的应用:

作用机制

甲苯磺丁脲钠通过刺激胰腺β细胞释放胰岛素来发挥作用。该作用是通过甲苯磺丁脲与β细胞上的磺酰脲受体结合介导的,导致钾离子通道关闭。这些通道的关闭导致细胞膜去极化,随后钙离子通道开放。 钙离子的流入触发了含有胰岛素的颗粒的外排,从而增加了胰岛素分泌并降低了血糖水平 .

相似化合物的比较

类似化合物: 甲苯磺丁脲钠在结构和功能上与其他磺酰脲类化合物相似,例如醋磺酰胺、氯磺丙脲和甲苯磺丁酰胺 .

比较:

甲苯磺丁脲钠的作用时间相对较短,使其适用于老年患者和低血糖风险较高的患者 .

属性

CAS 编号

473-41-6

分子式

C12H18N2NaO3S

分子量

293.34 g/mol

IUPAC 名称

sodium;butylcarbamoyl-(4-methylphenyl)sulfonylazanide

InChI

InChI=1S/C12H18N2O3S.Na/c1-3-4-9-13-12(15)14-18(16,17)11-7-5-10(2)6-8-11;/h5-8H,3-4,9H2,1-2H3,(H2,13,14,15);

InChI 键

PJBDAJOVTMHXOQ-UHFFFAOYSA-N

SMILES

CCCCNC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)C.[Na+]

手性 SMILES

CCCCN=C(NS(=O)(=O)C1=CC=C(C=C1)C)[O-].[Na+]

规范 SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C.[Na]

Key on ui other cas no.

473-41-6

同义词

sodium (butylcarbamoyl)(tosyl)amide

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tolbutamide sodium
Reactant of Route 2
Reactant of Route 2
Tolbutamide sodium
Reactant of Route 3
Reactant of Route 3
Tolbutamide sodium
Reactant of Route 4
Reactant of Route 4
Tolbutamide sodium
Reactant of Route 5
Tolbutamide sodium
Reactant of Route 6
Tolbutamide sodium
Customer
Q & A

Q1: What is the primary mechanism of action for tolbutamide sodium?

A1: this compound is a first-generation sulfonylurea drug known to exert its effect by interacting with pancreatic beta cells. [] It acts by binding to and blocking the ATP-sensitive potassium channels (KATP channels) on the surface of these cells. [] This blockage leads to membrane depolarization, opening voltage-gated calcium channels, and subsequently increasing intracellular calcium levels. The rise in calcium triggers the exocytosis of insulin-containing granules, ultimately leading to increased insulin secretion. []

Q2: How does the insulin secretory response to this compound differ from that of linogliride fumarate?

A2: While both this compound and linogliride fumarate potentiate glucose-primed insulin release, they exhibit distinct kinetic profiles. [] this compound elicits a biphasic insulin secretion in the presence of glucose, while linogliride primarily augments the second phase of insulin secretion. [] Notably, in the absence of glucose, this compound can stimulate first-phase insulin release, while linogliride fumarate shows no such effect. []

Q3: Can metabolic inhibitors influence the insulin secretory effects of this compound?

A3: Yes, research indicates that metabolic inhibitors can differentially affect tolbutamide-stimulated insulin release. [] For instance, when glucose usage is partially inhibited by mannoheptulose, tolbutamide's first-phase insulin release remains unaffected, while the second phase is significantly inhibited. [] Similarly, 2-deoxyglucose, another inhibitor, shows comparable effects on tolbutamide-mediated insulin secretion. []

Q4: Are there any known extra-pancreatic effects of this compound?

A4: Some studies suggest that this compound may have effects beyond the pancreas. Research utilizing radioimmunoassay indicates that this compound might play a role in releasing biologically active insulin from circulating insulin complexes. [] This finding, if confirmed by further research, suggests potential extra-pancreatic actions of this drug.

Q5: Does prolonged treatment with this compound impact pancreatic islets in rodents?

A5: Studies on normal Syrian hamsters administered daily intraperitoneal injections of this compound for seven weeks revealed noteworthy changes in pancreatic islets. [] These animals, particularly those receiving a dose of 63 mg/kg, exhibited a decrease in pancreatic insulin content despite a slight increase in body weight. [] Additionally, their isolated pancreatic islets secreted less insulin in vitro compared to control animals. [] Importantly, these drug-induced abnormalities were found to be reversible, disappearing approximately one week after treatment cessation. []

Q6: Can this compound administration influence the blood glucose response to a high carbohydrate diet?

A6: Research suggests that pretreatment with corticosteroids like cortisone acetate can significantly alter the blood glucose response to this compound. [] In rats fed a high carbohydrate diet (75%) and pretreated with cortisone, this compound administration often resulted in hyperglycemia, contrasting with the hypoglycemic response observed in untreated controls. [] This effect highlights the complex interplay between tolbutamide, diet, and other hormonal factors in regulating blood glucose levels.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。